N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine
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Description
“N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring and two amine groups. The presence of these functional groups would likely confer certain chemical properties to the compound, such as basicity due to the amine groups and aromaticity due to the furan ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine groups and the aromatic furan ring might influence its solubility, boiling point, and melting point .Scientific Research Applications
Atmospheric Chemistry
- Molecular Interactions in Atmospheric Processes : Methyl-substituted N,N,N',N'-ethylenediamines, including propane-1,3-diamines, interact with sulfuric acid, a key component in atmospheric processes. These interactions are significant for understanding the formation of new particles in the atmosphere, with implications for climate and air quality modeling (Elm et al., 2016).
Medicinal Chemistry
- Urease Inhibition and Anti-Leishmanial Properties : Zn(II) complexes with thiophenyl and furyl-derived N,N-diamines ligands have demonstrated substantial urease inhibitory potential and anti-leishmanial activity. This highlights the potential of these compounds in therapeutic applications, particularly in infectious disease control (Nayab et al., 2022).
Materials Science
Corrosion Inhibition in Materials : Certain derivatives of propane-1,3-diamine exhibit effective corrosion inhibition properties for mild steel in acidic environments. This research contributes to the development of more efficient and sustainable corrosion inhibitors (Louadi et al., 2017).
Polymeric Adducts and Coordination Polymers : Rhodium(II) tetraacetate complexes with aliphatic diamines, including propane-1,3-diamine derivatives, form coordination polymers. These polymers have potential applications in gas occlusion, highlighting their relevance in materials chemistry (Jaźwiński et al., 2013).
Electrochemistry
- Electrochemical Generation of Nitrogen Species : Research into the electrochemical oxidation of diamines, such as propane-1,3-diamines, has led to the formation of unstable nitrogen species. This is important for understanding chemical reactions and processes in electrochemistry (Fuchigami et al., 1980).
Properties
IUPAC Name |
N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]propane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10-5-6-11(14-10)9-12-7-4-8-13(2)3/h5-6,12H,4,7-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHRLBHQGIFKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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